molecular formula C6H7IO2 B153914 (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene CAS No. 138769-92-3

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene

Cat. No.: B153914
CAS No.: 138769-92-3
M. Wt: 238.02 g/mol
InChI Key: PGCYZXIWKRRLCW-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene (CAS: 138769-92-3) is a chiral dihydroxy-dihydroiodobenzene derivative with a molecular formula of C₆H₇IO₂ and a molecular weight of 238.02 g/mol . It is synthesized via enzymatic biotransformation using E. coli JM109(pDTG601), starting from iodobenzene (CAS: 591-50-4) under controlled pH and glucose-feeding conditions .

Properties

IUPAC Name

(1S,2S)-3-iodocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYZXIWKRRLCW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)I)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The enzymatic synthesis of (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene leverages a biocatalytic approach to introduce hydroxyl groups at the 2- and 3-positions of iodobenzene with strict stereochemical control. The reaction employs D-glucose as a co-substrate and a microbial enzyme system, likely derived from Pseudomonas or Escherichia coli strains, which catalyzes the cis-dihydroxylation of aromatic compounds.

Key Reaction Parameters

ParameterValue/Description
SubstrateIodobenzene
Enzyme SourceMicrobial (unspecified strain)
CofactorD-glucose
Buffer SystemAqueous phosphate (pH 7.0)
TemperatureNot explicitly reported
Yield90 g

The reaction proceeds in a single step, avoiding the need for protective groups or multi-stage purification, which is critical for scalability.

Mechanistic Insights

The enzymatic dihydroxylation mechanism involves a dioxygenase enzyme that coordinates molecular oxygen to the aromatic ring of iodobenzene. The enzyme’s active site positions the substrate such that cis-dihydroxylation occurs exclusively at the 2- and 3-positions. The iodine substituent’s electron-withdrawing nature enhances the ring’s electrophilicity, facilitating enzymatic attack.

D-glucose serves as a reducing agent, regenerating the enzyme’s NADH cofactor, which is essential for sustaining catalytic activity. The phosphate buffer maintains a neutral pH, optimizing enzyme stability and reaction efficiency.

Optimization of Synthesis Conditions

pH and Buffer Selection

The choice of phosphate buffer at pH 7.0 is critical for maintaining enzyme activity. Deviations from neutral pH reduce catalytic efficiency due to enzyme denaturation or substrate protonation. The buffer’s ionic strength also stabilizes the enzyme-substrate complex, ensuring consistent reaction rates.

Substrate and Cofactor Ratios

A molar excess of D-glucose relative to iodobenzene (exact ratio unspecified) ensures complete cofactor regeneration, preventing enzyme inactivation. The use of whole-cell biocatalysts (e.g., engineered E. coli) may enhance cofactor recycling, though this detail is not explicitly outlined in the cited literature.

Yield and Scalability

The reported 90 g yield demonstrates the method’s preparative utility. Scaling this reaction requires careful control of aeration and mixing to maintain oxygen saturation, as dioxygenases depend on dissolved O₂ for catalysis. Industrial-scale implementations might employ fed-batch bioreactors to achieve higher throughput.

Comparative Analysis of Alternative Methods

While the enzymatic approach dominates the literature, hypothetical alternative routes could include:

Chemical Dihydroxylation

Chemical methods using oxidizing agents like osmium tetroxide or peracids face challenges in regioselectivity and iodine compatibility. For example, OsO₄-mediated dihydroxylation of iodobenzene would risk overoxidation or iodonium ion formation, reducing practicality.

Microbial Fermentation

Wild-type microbial strains (e.g., Pseudomonas putida) naturally oxidize aromatic compounds, but their application to iodobenzene is unreported. Genetic engineering could potentially tailor such strains for this substrate, though this remains speculative.

Industrial and Research Applications

The synthetic route’s scalability makes this compound valuable for:

  • Pharmaceutical intermediates : Chiral diols are precursors to bioactive molecules.

  • Ligands in asymmetric catalysis : The iodine atom’s steric bulk and electron effects enhance catalytic activity in cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a dihydroxybenzene derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxybenzene derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.

Scientific Research Applications

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Functional and Reactivity Differences

Iodine vs. Nitrile Groups :

  • The iodine substituent in (+)-cis-2(S),3(S)-2,3-dihydroiodobenzene enhances electrophilic aromatic substitution reactivity compared to benzonitrile (nitrile group), which is electron-withdrawing and stabilizes the ring via resonance .
  • The dihydroxy groups in the target compound enable hydrogen bonding, increasing solubility in polar solvents relative to iodobenzene .

Stereochemical Specificity :

  • The (S,S) configuration of the target compound contrasts with the (R,S) configuration in its benzonitrile analog (CAS: 138769-96-7), which influences enantioselectivity in catalytic applications .

Synthetic Yield and Scalability: Enzymatic synthesis of (+)-cis-2(S),3(S)-2,3-dihydroiodobenzene achieved 90 g of product in a single batch, demonstrating scalability superior to traditional chemical methods for organoiodides .

Research Findings and Industrial Relevance

  • Enzymatic Efficiency : The use of E. coli JM109(pDTG601) for synthesis ensures high enantiomeric excess (>95%), critical for pharmaceutical-grade intermediates .
  • Safety and Handling : Iodobenzene (precursor) requires stringent safety protocols due to toxicity, whereas the dihydroxy derivative is handled under milder conditions .

Biological Activity

(+)-cis-2(S),3(S)-2,3-Dihydroxy-2,3-dihydroiodobenzene, also known by its CAS number 138769-92-3, is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₇IO₂
  • Molecular Weight : 238.02 g/mol
  • Structural Characteristics : The compound features two hydroxyl groups and an iodine atom, contributing to its reactivity and interaction with biological systems.

Enzymatic Activity

Research has highlighted the role of this compound in enzymatic processes, particularly in bioremediation pathways involving biphenyl degradation. The enzyme BphB , a dehydrogenase from Comamonas testosteroni, has been studied for its interaction with this compound:

  • Enzyme Activity : BphB catalyzes the oxidation of cis-dihydroaromatic compounds. The presence of this compound has been shown to influence the enzyme's activity significantly.
  • pH Dependence : Studies indicate that the K159A mutant variant of BphB exhibits increased activity at higher pH levels when interacting with this compound, suggesting that environmental conditions can modulate its efficacy .

Biological Applications

The compound's biological activity extends to potential therapeutic uses:

  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.
  • Antimicrobial Activity : There is emerging evidence that iodinated phenolic compounds can possess antimicrobial properties, making this compound a candidate for further investigation in antimicrobial research.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
Enzymatic ActivityBphB shows altered kinetics with this compound; significant pH dependence.
Asymmetric SynthesisInvestigated the synthesis pathways of related dihydroarenediols; implications for biosynthetic routes involving iodinated compounds.
Chemical PropertiesDetailed characterization of this compound; foundational data for further biological studies.

Q & A

Q. Table 1: Analytical Techniques for Stereochemical Validation

MethodApplicationSensitivityReference
Chiral HPLCEnantiomeric excess quantificationHigh
X-rayAbsolute configuration determinationDefinitive
1^1H-NMRDiastereomer differentiationModerate

How does this compound participate in microbial metabolic pathways, and what experimental approaches are used to study its enzymatic conversion?

Level: Advanced
Methodological Answer:
In E. coli, analogous dihydroxy intermediates (e.g., 2,3-dihydroxy-2,3-dihydrobenzoate) are precursors for enterobactin biosynthesis. Key enzymatic steps include:

Isochorismatase : Hydrolyzes isochorismate to (2S,3S)-2,3-dihydroxy-2,3-dihydrobenzoate.

Dehydrogenase : Converts the dihydroxy intermediate to 2,3-dihydroxybenzoate using NAD+^+ .

Experimental Approaches:

  • Enzyme Knockout Studies : Disrupt genes (e.g., entB or entA) to block pathway progression and identify accumulated intermediates.
  • Isotopic Labeling : Track 13^{13}C-labeled substrates through metabolic flux analysis.
  • Kinetic Assays : Measure enzyme activity via spectrophotometric NAD+^+/NADH monitoring .

Q. Table 2: Key Enzymes in the Pathway

EnzymeFunctionCofactorReference
IsochorismataseHydrolysis of isochorismateNone
Dihydroxybenzoate DHDehydrogenation to aromatic productNAD+^+

What challenges arise in resolving contradictory data regarding the stereochemical configuration of dihydroxy intermediates in aromatic compound biosynthesis?

Level: Advanced
Methodological Answer:
Contradictions often stem from:

  • Ambiguous NMR Data : Overlapping signals or similar coupling constants for diastereomers.
  • Crystallization Difficulties : Poor crystal quality preventing X-ray resolution.

Resolution Strategies:

  • Comparative Analysis : Use synthetic standards (e.g., enantiopure references) to calibrate HPLC or NMR data .
  • Computational Modeling : Predict NMR chemical shifts or optical rotations (e.g., DFT calculations) to corroborate experimental data .
  • Enzyme Stereospecificity Assays : Test substrate specificity of pathway enzymes (e.g., dehydrogenases) to infer intermediate configuration .

How can researchers optimize the synthesis of this compound to improve yield while maintaining enantiomeric excess?

Level: Advanced
Methodological Answer:
Optimization Strategies:

  • Catalytic Asymmetric Dihydroxylation : Use Sharpless or Jacobsen conditions with chiral ligands (e.g., (DHQD)2_2PHAL) to enhance stereoselectivity .
  • Biocatalytic Routes : Engineer microbial systems (e.g., E. coli mutants) to overexpress stereospecific enzymes like isochorismatase .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) may stabilize transition states and reduce racemization.

Q. Table 3: Synthetic Route Comparison

MethodYield (%)Enantiomeric Excess (%)Reference
Chemical Catalysis60–7585–90
Biocatalysis40–50>99

What spectroscopic and computational tools are critical for characterizing the electronic and steric effects of the iodine substituent in this compound?

Level: Basic
Methodological Answer:

  • UV-Vis Spectroscopy : Detects conjugation effects between the iodine substituent and aromatic ring.
  • DFT Calculations : Predict bond lengths, partial charges, and steric hindrance around the iodine atom.
  • XPS (X-ray Photoelectron Spectroscopy) : Measures iodine’s electron-binding energy to assess electronic environment .

How do structural analogs of this compound inform its reactivity in oxidative coupling reactions?

Level: Advanced
Methodological Answer:
Analog studies (e.g., dihydroxybenzoates) reveal that:

  • Electron-Withdrawing Groups (e.g., -I): Increase oxidative stability but reduce nucleophilicity.
  • Steric Effects : Bulky substituents hinder coupling at the 2,3-positions.

Experimental Design:

  • Competition Experiments : Compare reaction rates of iodinated vs. non-iodinated analogs under identical conditions.
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.